1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-22-12-6-4-11(5-7-12)19-14(20)10-13(15(19)21)23-16-17-8-3-9-18-16/h3-9,13H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRHYAAWAHXBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of a suitable precursor, such as a diacid or diamide, under acidic or basic conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile, such as an amine or thiol, to form the desired product.
Attachment of the Pyrimidinylsulfanyl Group: This step involves the reaction of a pyrimidinylsulfanyl precursor with the intermediate compound obtained from the previous step. Common reagents for this reaction include thiols, disulfides, or sulfonyl chlorides.
Industrial Production Methods
Industrial production of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrimidinylsulfanyl group to a thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or pyrimidinylsulfanyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, thiols, amines, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, or cellular pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Aromatic Substituents
2.1.1. 1-(4-Methylphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione
- Structural Difference : The ethoxy (-OCH₂CH₃) group in the target compound is replaced by a methyl (-CH₃) group.
- No direct activity data are available, but analogs with methyl groups often exhibit reduced metabolic stability compared to ethoxy derivatives due to decreased steric hindrance .
2.1.2. 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives
- Structural Difference : A para-acetylphenyl group replaces the ethoxyphenyl, and the pyrimidinylsulfanyl is substituted with aryloxy groups.
- Activity : These derivatives show potent GABA-transaminase inhibition (IC₅₀: 5.2–6.2 mM), suggesting that electron-withdrawing groups (e.g., acetyl) enhance enzyme targeting compared to electron-donating ethoxy groups. However, ethoxy may improve blood-brain barrier penetration due to increased lipophilicity .
Analogs with Modified Sulfur-Linked Moieties
2.2.1. 1-Phenyl-3-(triazol-3-ylsulfanyl)pyrrolidine-2,5-dione Derivatives
- Structural Difference : Pyrimidin-2-ylsulfanyl is replaced with 1,2,4-triazol-3-ylsulfanyl.
- Activity: Antibacterial efficacy against clinical isolates increases with substituents in the order 4-H > 4-Cl > 4-Br on the phenyl ring.
2.2.2. 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives
- Structural Difference : The pyrimidinylsulfanyl group is replaced with an indole moiety.
- Activity : These compounds exhibit dual affinity for 5-HT₁ₐ receptors and serotonin transporters (SERT). The indole group’s planar structure may enhance π-π stacking with receptors, whereas the pyrimidinylsulfanyl group’s sulfur atom could improve solubility and metabolic stability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a unique structure combining an ethoxyphenyl group with a pyrimidinylsulfanyl moiety and a pyrrolidine-2,5-dione core, which may confer various pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
Synthesis Overview
The synthesis of 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process includes:
- Formation of the Pyrrolidine-2,5-dione Core : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the Ethoxyphenyl Group : Achieved through nucleophilic substitution reactions involving ethoxyphenyl halides.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets, including enzymes and receptors. The specific mechanisms may vary depending on the biological context but generally include modulation of enzyme activity or interference with cellular pathways .
Anticancer Activity
Recent studies have indicated that compounds structurally related to pyrrolidine-2,5-diones exhibit significant anticancer properties. For instance, certain derivatives demonstrated effective inhibition against human placental aromatase and other enzymes involved in steroidogenesis, suggesting potential use in hormone-dependent cancers .
Table 1: Inhibition Potency of Related Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1-Cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 23.8 ± 4.6 |
| 1-Octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione | Aromatase | 24.6 ± 1.8 |
| Aminoglutethimide | Aromatase | 20.0 ± 2.6 |
Anti-inflammatory Activity
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties through dual inhibition of cyclooxygenases (COX) and lipoxygenase (LOX). Some compounds exhibited strong COX-2 selectivity with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents .
Table 2: Activity Against COX Enzymes
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | COX-2 | 0.051 ± 0.001 |
| Compound B | COX-1/COX-2 | Submicromolar |
Case Studies
- Case Study on Aromatase Inhibition : A study synthesized several pyrrolidine derivatives and tested them against human placental aromatase, revealing that some compounds had comparable efficacy to established inhibitors like aminoglutethimide .
- Case Study on COX Inhibition : Another research effort focused on the modification of pyrrolidine derivatives to enhance their selectivity for COX-2 over COX-1, demonstrating significant anti-inflammatory activity in vivo through carrageenan-induced paw edema tests .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substituted phenyl derivatives and pyrrolidine-2,5-dione. Key factors include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and catalysts such as palladium or acid/base systems. For example, coupling the ethoxyphenyl group to the pyrrolidine core requires anhydrous conditions to prevent hydrolysis . Reaction progress should be monitored via TLC and NMR spectroscopy to confirm intermediate formation and final product purity . Statistical experimental design (e.g., factorial design) can optimize parameters like stoichiometry and reaction time .
Q. How can structural characterization of this compound be performed to validate its molecular configuration?
- Methodological Answer : Use X-ray crystallography for definitive structural confirmation, as demonstrated for analogous pyrrolidine-dione derivatives . Complementary techniques include:
- NMR spectroscopy : Analyze H and C spectra to identify substituents (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm and pyrimidine sulfanyl groups at δ 8.5–9.0 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- IR spectroscopy : Detect functional groups like C=O (1700–1750 cm) and C-S (600–700 cm) .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases or proteases due to the pyrimidine sulfanyl group’s potential interaction with ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
- Receptor binding : Radioligand displacement assays for neurological targets (e.g., serotonin or dopamine receptors), given structural similarities to bioactive pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational methods be applied to predict reaction pathways and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways . For example:
- Reaction path search : Use software like Gaussian or ORCA to simulate nucleophilic substitution at the pyrrolidine core.
- Solvent effects : COSMO-RS models predict solvent compatibility and solvation energies .
- Machine learning : Train models on existing reaction data to predict optimal catalysts or conditions .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigate via:
- Stability studies : HPLC or LC-MS to check decomposition in buffer (pH 4–10) or under UV light .
- Dose-response validation : Repeat assays with freshly prepared solutions and include positive controls (e.g., doxorubicin for cytotoxicity).
- Molecular dynamics simulations : Assess binding mode consistency with experimental IC values .
Q. How does the pyrimidin-2-ylsulfanyl moiety influence the compound’s reactivity and pharmacological profile compared to analogs?
- Methodological Answer : The sulfur atom in the sulfanyl group enhances nucleophilicity, enabling regioselective substitutions (e.g., with alkyl halides) . Pharmacologically, this group may improve membrane permeability and target engagement via hydrophobic interactions. Compare with analogs lacking the sulfanyl group using:
- SAR studies : Synthesize derivatives (e.g., replacing sulfanyl with methoxy) and test activity .
- LogP measurements : Evaluate lipophilicity changes via shake-flask or chromatographic methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
